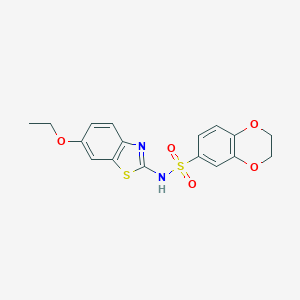![molecular formula C15H17N5O2 B257475 N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as TPA023, is a compound that has been widely studied for its potential therapeutic effects. TPA023 is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits, which has been shown to have anxiolytic and sedative effects in preclinical studies.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in preclinical models. It has been shown to have anxiolytic and sedative effects in animal models, and has been suggested as a potential treatment for anxiety disorders, insomnia, and other conditions associated with GABA-A receptor dysfunction. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been studied for its potential as a treatment for alcohol withdrawal syndrome, with promising results in preclinical studies.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits. Activation of these receptors leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and decreased neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to have other biochemical and physiological effects. It has been shown to decrease alcohol consumption in preclinical models, and to have anti-inflammatory effects in vitro and in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to increase slow-wave sleep in rats, which may be beneficial for the treatment of insomnia.
実験室実験の利点と制限
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for the GABA-A receptor subtype containing α2 and α3 subunits, which may reduce the risk of side effects associated with non-selective GABA-A receptor agonists. However, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have off-target effects, including activation of the sigma-1 receptor, which may limit its usefulness as a research tool. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has poor solubility in water, which may limit its use in some experimental protocols.
将来の方向性
Future research on N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may focus on its potential therapeutic applications in humans, particularly for the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Additional studies may also be needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, including its off-target effects and interactions with other neurotransmitter systems. Finally, new analogs of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may be developed with improved solubility and selectivity, which may further enhance its usefulness as a research tool and potential therapeutic agent.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate to form a pyridazinone intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ethyl ester intermediate. Finally, the ester intermediate is reacted with 1,2,4-triazole-3-amine to form the desired N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine product.
特性
製品名 |
N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine |
|---|---|
分子式 |
C15H17N5O2 |
分子量 |
299.33 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H17N5O2/c1-21-12-4-3-11(9-13(12)22-2)7-8-16-14-5-6-15-18-17-10-20(15)19-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,19) |
InChIキー |
WEXJXEYPWMMRGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B257396.png)

![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)
![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)